N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(11-13)17(21)18-10-9-16-19-14-7-2-3-8-15(14)20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFBPQILQUFGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H17N3O2, with a molecular weight of approximately 295.34 g/mol. The presence of the methoxy group on the benzamide ring is crucial as it influences the compound's chemical reactivity and biological interactions.
Target Interaction
The primary target for this compound is tubulin proteins . The compound binds to these proteins, disrupting normal microtubule formation, which is essential for cell division. This interaction leads to cell cycle arrest at the G2/M phase , ultimately inhibiting cell proliferation and promoting apoptosis in cancer cells.
Biochemical Pathways
The compound's interference with tubulin dynamics affects various biochemical pathways associated with cell division and survival. The resultant cell cycle arrest is a critical mechanism through which this compound exerts its anticancer effects.
Anticancer Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that this compound exhibits significant cytotoxicity, with IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT116 | 3.7 | Colon cancer |
| MCF-7 | 1.2 | Breast cancer |
| HEK 293 | 5.3 | Human embryonic kidney |
| Other lines | 2.2 - 4.4 | Variable activity reported |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values demonstrate selective antibacterial activity:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Enterococcus faecalis | 8 | Selective |
This antimicrobial potential highlights the versatility of this compound beyond its anticancer applications .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives, including this compound, is often influenced by structural modifications. Studies have shown that substituents on the benzimidazole core can significantly enhance or diminish activity:
- Methoxy Substituents : Enhance solubility and bioavailability.
- Alkyl Chains : Influence lipophilicity and interaction with biological targets.
For instance, compounds with additional hydroxy groups demonstrated improved antiproliferative activity compared to their methoxy counterparts, suggesting that specific structural features can be optimized for enhanced efficacy .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A comparative analysis showed that this compound outperformed standard chemotherapeutics like doxorubicin in specific cancer models, indicating its potential as a novel anticancer agent.
- Antimicrobial Efficacy Study : In vitro tests revealed potent antibacterial effects against resistant strains of bacteria, suggesting possible applications in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. A study demonstrated its effectiveness against breast cancer cell lines by targeting sigma receptors, which are implicated in cancer cell signaling pathways.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. It has been tested against a variety of pathogens, demonstrating efficacy in inhibiting bacterial growth and protozoal infections. The mechanism of action is believed to involve interference with the synthesis of essential biomolecules in microorganisms.
Diabetes Management
this compound acts as an allosteric activator of human glucokinase, enhancing insulin secretion and potentially aiding in the management of type 2 diabetes. This property positions it as a candidate for developing new therapeutic agents aimed at glycemic control .
Biological Research
Imaging Techniques
In the realm of diagnostic medicine, this compound has been explored for its potential use in imaging techniques, particularly sigma receptor scintigraphy for breast cancer. This application leverages the compound's affinity for sigma receptors to improve imaging accuracy and tumor detection .
Prokinetic Effects
Studies have also investigated the compound's prokinetic effects on gastrointestinal motility, suggesting its potential use in treating conditions like gastroparesis and other motility disorders.
Industrial Applications
Synthesis Building Block
this compound serves as a versatile building block in organic synthesis. Its structural properties allow it to be used as a ligand in coordination chemistry and as a precursor for more complex molecules.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s core structure consists of:
- Ethyl linker : Provides flexibility for optimal receptor binding.
- 3-Methoxybenzamide : Enhances solubility and mediates interactions with polar residues.
Table 1: Structural Variations Among Analogues
Pharmacological Profile Comparison
A. Receptor Affinity and Selectivity
- Dopamine D4 Ligands: The piperazine-containing analogue () exhibits nanomolar affinity (IC₅₀ = 0.057 nM) for D4 receptors with >10,000-fold selectivity over D2, 5-HT1A, and α1-adrenergic receptors.
- Antiviral Activity : StA-NS2-2 () demonstrates inhibitory effects against viral NS2 proteins, highlighting how substituting benzimidazole with indazole shifts activity toward antiviral pathways.
Q & A
Q. What synthetic methodologies are optimal for preparing N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting 3-methoxybenzoic acid derivatives with ethylenediamine-linked benzimidazole intermediates using coupling agents like EDCI/HOBt or DCC .
- Benzimidazole formation : Condensation of 1,2-diaminobenzene with carboxylic acid derivatives under acidic or thermal conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) to achieve >95% purity .
Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and amide bond formation (e.g., δ 7.86 ppm for aromatic protons adjacent to methoxy groups) .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 332.1135 for related benzamide analogs) .
- X-ray Crystallography : Resolve dihedral angles between benzimidazole and methoxyphenyl groups (e.g., 7.35° deviation in crystal packing) .
- HPLC : Assess purity (>98%) using C18 reverse-phase columns .
Q. How can solubility and lipophilicity (logP) be optimized for in vitro assays?
- logP adjustment : Introduce polar groups (e.g., hydroxyl or fluorine) or reduce methoxy substituents to lower logP from ~2.5 to <2.0, enhancing aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions to prevent aggregation in biological buffers .
Advanced Research Questions
Q. What experimental strategies evaluate dopamine D4 receptor selectivity over D2/D3 subtypes?
- Radioligand binding assays : Compete against [3H]spiperone in HEK-293 cells expressing human D4.2/D2L/D3 receptors. Measure IC50 values; selectivity >100-fold is achievable via 3-cyanopyridinyl substitutions on the piperazine ring .
- In vivo PET imaging : Radiolabel the methoxy group with carbon-11 ([11C]CH3I) for dynamic PET scans in non-human primates. Time-activity curves in D4-rich regions (e.g., retina) confirm target engagement .
Q. How do structural modifications influence binding kinetics and functional activity?
- Key SAR insights :
- Benzimidazole substitution : 2-Ethyl linkage (vs. methyl) enhances D4 affinity by reducing steric hindrance .
- Methoxy positioning : Para-substitution on benzamide reduces off-target sigma-1 receptor binding .
- Kinetic assays : Surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kon = 1.5 × 10^5 M−1s−1, koff = 0.02 s−1) .
Q. What crystallographic data reveal intermolecular interactions critical for stability?
- Hydrogen bonding : Intramolecular N–H···O bonds stabilize the benzimidazole-acetate conformation (2.8 Å bond length) .
- Packing analysis : C–H···O interactions along the b-axis create helical chains, influencing solubility and melting point .
Q. How can in vivo blood-brain barrier (BBB) penetration be predicted and validated?
- Computational models : Use QSAR tools (e.g., SwissADME) to predict BBB permeability based on topological polar surface area (<70 Ų) .
- In vivo validation : Intraperitoneal administration in rodents, followed by LC-MS/MS quantification of brain/plasma ratios (>0.5 indicates sufficient penetration) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
